molecular formula C25H29N3 B13793183 N,2-Dibenzyl-4-phenylpyrazolidineethylamine CAS No. 73972-69-7

N,2-Dibenzyl-4-phenylpyrazolidineethylamine

Cat. No.: B13793183
CAS No.: 73972-69-7
M. Wt: 371.5 g/mol
InChI Key: BNWOQGKTTWTKKF-UHFFFAOYSA-N
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Description

N,2-Dibenzyl-4-phenylpyrazolidineethylamine is a heterocyclic organic compound characterized by a pyrazolidine core—a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:

  • N,2-Dibenzyl substituents: Benzyl groups (-CH₂C₆H₅) attached to the nitrogen and the second carbon of the pyrazolidine ring.
  • 4-Phenyl group: A phenyl ring (-C₆H₅) at the fourth carbon position.
  • Ethylamine side chain: An ethylamine (-CH₂CH₂NH₂) moiety extending from the pyrazolidine ring.

Properties

CAS No.

73972-69-7

Molecular Formula

C25H29N3

Molecular Weight

371.5 g/mol

IUPAC Name

N-benzyl-2-(2-benzyl-4-phenylpyrazolidin-1-yl)ethanamine

InChI

InChI=1S/C25H29N3/c1-4-10-22(11-5-1)18-26-16-17-27-20-25(24-14-8-3-9-15-24)21-28(27)19-23-12-6-2-7-13-23/h1-15,25-26H,16-21H2

InChI Key

BNWOQGKTTWTKKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(N1CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibenzyl-4-phenylpyrazolidineethylamine typically involves the reaction of pyrazolidine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,2-Dibenzyl-4-phenylpyrazolidineethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2-Dibenzyl-4-phenylpyrazolidineethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dibenzyl-4-phenylpyrazolidineethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from the Piperidine Family ()

Compound : 2,2,6,6-Tetramethylpiperidin-4-yl acetate and derivatives (e.g., propionate, butyrate esters).

Feature N,2-Dibenzyl-4-phenylpyrazolidineethylamine Piperidine Derivatives ()
Core Structure Pyrazolidine (5-membered, 2 adjacent N atoms) Piperidine (6-membered, 1 N atom)
Substituents Benzyl, phenyl, ethylamine Methyl groups, alkyl ester chains
Aromaticity High (benzyl, phenyl groups) Low (aliphatic esters, methyl groups)
Potential Applications Research chemical (hypothetical) Stabilizers, antioxidants

Key Differences :

  • Ring Size and Basicity : The pyrazolidine core’s smaller size and dual nitrogen atoms may enhance hydrogen-bonding capacity compared to the single-nitrogen piperidine.
  • Substituent Effects : The aromatic groups in the target compound likely increase lipophilicity, whereas piperidine esters exhibit higher polarity due to hydrolyzable ester groups .

Dibenzylethylenediamine-Based Compounds ()

Compound : Benzathine benzylpenicillin (N,N'-dibenzylethylenediamine salt of penicillin).

Feature This compound Benzathine Benzylpenicillin ()
Core Structure Cyclic pyrazolidine with ethylamine Linear ethylenediamine with benzyl groups
Functional Groups Aromatic substituents, primary amine Penicillin moiety, secondary amine salt
Biological Role Hypothetical receptor modulation Long-acting antibiotic via salt formation
Lipophilicity High (aromatic groups) Moderate (balanced by ionic penicillin)

Key Differences :

  • Cyclic vs.

Research Findings and Data Gaps

  • Piperidine Derivatives : highlights the role of alkyl esters in enhancing stability and antioxidative properties, suggesting that the target compound’s aromatic substituents may confer similar protective effects in lipid-rich environments .
  • Dibenzylethylenediamine : The success of dibenzyl groups in prolonging drug action (e.g., penicillin salts) implies that the target compound’s dibenzyl substituents could improve bioavailability or tissue penetration .

Data Limitations :

  • No direct pharmacological or thermodynamic data (e.g., melting points, solubility) are available for this compound.
  • Comparisons are inferred from structural analogs, necessitating further experimental validation.

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